molecular formula C20H21N3O4S B2584911 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941932-10-1

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2584911
CAS No.: 941932-10-1
M. Wt: 399.47
InChI Key: UINHTYFJOUWHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule integrates a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is strategically substituted with a 3,4-dimethylphenyl ring and a phenylacetamide moiety featuring an ethylsulfonyl group, which may influence the compound's electronic properties and binding affinity to biological targets. Compounds featuring the 1,3,4-oxadiazole core have been extensively investigated and shown to possess significant antimicrobial properties . Research on structurally similar molecules indicates that such derivatives can exhibit potent activity against a panel of microbial species, making them promising candidates for the development of new anti-infective agents . Furthermore, the 1,3,4-oxadiazole ring can act as a bioisostere for ester and amide functionalities, which can enhance metabolic stability when incorporated into drug-like molecules. The presence of the sulfonyl group in the structure is a common feature in many bioactive molecules and drugs, often contributing to target interaction and improving pharmacokinetic properties. This compound is intended for research use only and is a valuable tool for scientists working in areas such as synthetic chemistry, antimicrobial susceptibility testing, and structure-activity relationship (SAR) studies to develop novel therapeutic agents.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-28(25,26)17-9-6-15(7-10-17)12-18(24)21-20-23-22-19(27-20)16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINHTYFJOUWHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer potential and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.40 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this scaffold can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
    • A study demonstrated that structural modifications in oxadiazole derivatives significantly enhance their cytotoxicity against various cancer cell lines .
  • Mechanisms of Action :
    • Enzyme Inhibition : The compound may exert its anticancer effects by inhibiting enzymes crucial for DNA synthesis and repair, thereby inducing apoptosis in cancer cells.
    • Targeting Kinases : It has been shown that oxadiazole derivatives can target specific kinases involved in signaling pathways that promote tumor growth .
  • Other Biological Activities :
    • Beyond anticancer properties, oxadiazole derivatives have exhibited antimicrobial and anti-inflammatory activities . They have been reported to possess effects against various pathogens and in models of inflammation.

Case Studies

Several studies have highlighted the biological activity of 1,3,4-oxadiazole derivatives:

  • Study 1 : A compound similar to this compound was tested against breast cancer cell lines. Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Study 2 : Another investigation assessed the anti-inflammatory potential of a related oxadiazole derivative in a rat model of arthritis. The compound reduced inflammatory markers significantly compared to control groups .

Structure-Activity Relationship (SAR)

The biological efficacy of oxadiazole derivatives is often influenced by their structural characteristics. Key findings include:

Structural FeatureImpact on Activity
Substituents on Phenyl RingIncreased lipophilicity enhances cell membrane penetration
Presence of Electron-Withdrawing GroupsEnhances reactivity towards biological targets
Length and Type of Alkyl ChainAffects solubility and bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related oxadiazole-acetamide derivatives:

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity Reference
N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (Target) 3,4-Dimethylphenyl 4-(Ethylsulfonyl)phenyl ~407.45* Inferred enzyme inhibition -
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran-2-yl 4-Fluorophenyl 476.30 Tyrosinase inhibition (IC₅₀: 8.2 µM)
N-[4-(2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide 3,4-Dimethoxyphenyl 4-Sulfanylacetylphenyl 413.45 Antibacterial (MIC: 12.5 µg/mL)
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Pyridin-4-yl 4-(3-Nitrophenyl)thiazol-2-yl 438.42 Acetylcholinesterase inhibition
N-(4-[[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]sulfonyl]phenyl)acetamide Phenyl 4-(Aminosulfonyl)phenyl 375.40 Inferred COX-2 inhibition

Notes:

  • The ethylsulfonyl group offers stronger electron-withdrawing effects than sulfonamide or thioether groups, which may enhance binding to charged enzyme pockets .
  • Biological activity : Analogs with electron-deficient substituents (e.g., bromobenzofuran, nitrophenyl) show stronger enzyme inhibition, suggesting the target compound may exhibit similar potency .

Research Findings and Implications

  • Antibacterial Potential: Derivatives with bulky aryl groups (e.g., 3,4-dimethylphenyl) exhibit moderate-to-strong activity against Gram-positive bacteria, as seen in related N-substituted acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.